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molecular formula C8H6BrN3 B2694549 3-(4-bromo-1H-pyrazol-1-yl)pyridine CAS No. 77556-44-6

3-(4-bromo-1H-pyrazol-1-yl)pyridine

Cat. No. B2694549
M. Wt: 224.061
InChI Key: GEHXUIGDGPBAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686004B2

Procedure details

3-Pyrazol-1-ylpyridine (500 mg, 3.44 mmol) was dissolved in acetonitrile (15 ml), and ammonium cerium(IV) nitrate (944 mg, 1.72 mmol) was added (slightly exothermic). N-Bromosuccinimide (736 mg, 4.13 mmol) was added in portions (slightly exothermic) and the mixture was stirred at room temperature for 30 minutes (min) and then heated under reflux for 3 hours (h). After the mixture had cooled, ethyl acetate was added. The organic phase was washed with water, washed with a sodium sulphate solution and then dried over magnesium sulphate. The solvent was removed on a rotary evaporator under reduced pressure.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step Two
Quantity
736 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[N+]([O-])([O-])=O.[Ce+4].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Br:34]N1C(=O)CCC1=O.C(OCC)(=O)C>C(#N)C>[Br:34][C:4]1[CH:3]=[N:2][N:1]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:5]=1 |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1(N=CC=C1)C=1C=NC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
944 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+4].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
736 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes (min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours (h)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
WASH
Type
WASH
Details
The organic phase was washed with water
WASH
Type
WASH
Details
washed with a sodium sulphate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=NN(C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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